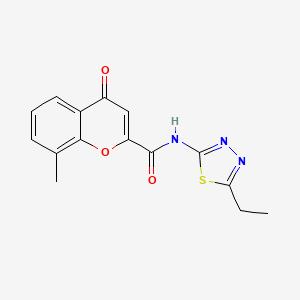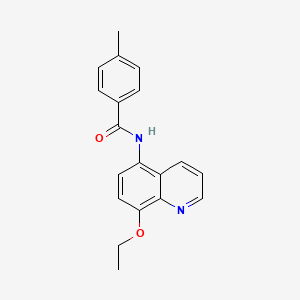![molecular formula C26H22FN3O2S2 B11319938 2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11319938.png)
2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロベンジルスルファニル)-N-(3-メトキシフェニル)-5-[(4-メチルフェニル)スルファニル]ピリミジン-4-カルボキサミドは、分子式が C26H22FN3O2S2 で表される複雑な有機化合物です。 この化合物は、ピリミジンカルボキサミドコアに、フルオロベンジル、メトキシフェニル、およびメチルフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
4-フルオロベンジルスルファニル)-N-(3-メトキシフェニル)-5-[(4-メチルフェニル)スルファニル]ピリミジン-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、炭素-炭素結合の形成に広く用いられている鈴木-宮浦カップリング反応です。 この反応では、穏和な条件下で、ホウ素試薬とパラジウム触媒を使用します。 最終生成物の収率と純度に応じて、具体的な工程と条件が異なります。
工業生産方法
この化合物の工業生産には、高収率とコスト効率を確保するために、最適化された反応条件を用いた大規模合成が含まれる可能性があります。 連続フロー反応器と自動システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます。
3. 化学反応の分析
反応の種類
4-フルオロベンジルスルファニル)-N-(3-メトキシフェニル)-5-[(4-メチルフェニル)スルファニル]ピリミジン-4-カルボキサミドは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この反応には、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素の添加または水素の除去が含まれます。
還元: この反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、水素の添加または酸素の除去が含まれます。
置換: この反応には、特定の条件下で求核剤または求電子剤を用いて、1つの官能基を別の官能基に置き換えることが含まれます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、以下が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
触媒: パラジウム、白金
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりスルホキシドやスルホンが生成される可能性があり、還元によりチオールやアミンが生成される可能性があります。
4. 科学研究への応用
4-フルオロベンジルスルファニル)-N-(3-メトキシフェニル)-5-[(4-メチルフェニル)スルファニル]ピリミジン-4-カルボキサミドは、以下を含む科学研究において幅広い用途があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性について調査されています。
医学: 抗炎症作用、抗がん作用、抗菌作用などの潜在的な治療効果について研究されています。
工業: 新しい材料、触媒、化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, leading to the formation of intermediate compounds.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These reactors allow for precise control of reaction conditions, making them suitable for the synthesis of complex organic compounds.
Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.
科学的研究の応用
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
4-フルオロベンジルスルファニル)-N-(3-メトキシフェニル)-5-[(4-メチルフェニル)スルファニル]ピリミジン-4-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
- (4-フルオロベンジル)[3-(4-フルオロベンジルスルファニル)-[1,2,4]トリアゾール-4-イル]アミン
- 2-[(4-フルオロベンジル)スルファニル]-N-(2-メトキシフェニル)-5-[(4-メチルフェニル)スルファニル]-4-ピリミジンカルボキサミド
独自性
4-フルオロベンジルスルファニル)-N-(3-メトキシフェニル)-5-[(4-メチルフェニル)スルファニル]ピリミジン-4-カルボキサミドは、特定の官能基の組み合わせと、さまざまな分野での潜在的な用途により、独自のものとなっています。 その構造により、さまざまな化学反応性と生物活性が可能になり、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETIC ACID: This compound shares the fluorophenyl and sulfanyl groups but has a different core structure.
2-{[BIS(4-FLUOROPHENYL)METHYL]SULFINYL}-N-METHYLACETAMIDE: This compound has a similar fluorophenyl group but differs in its overall structure and functional groups.
2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound shares the methoxyphenyl group but has a different core structure and additional functional groups.
Uniqueness
The uniqueness of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C26H22FN3O2S2 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-17-6-12-22(13-7-17)34-23-15-28-26(33-16-18-8-10-19(27)11-9-18)30-24(23)25(31)29-20-4-3-5-21(14-20)32-2/h3-15H,16H2,1-2H3,(H,29,31) |
InChIキー |
YNWHFCCKVIECRI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC(=CC=C3)OC)SCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11319856.png)
![7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319865.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11319869.png)

![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11319881.png)

![3,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319908.png)

![1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11319911.png)
![4-[({1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoic acid](/img/structure/B11319920.png)
![2,3-Dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319922.png)
![5-(Cyclopropylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319926.png)
![6,8-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319932.png)
![3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11319934.png)
